

Tovorafenib In Vitro Cell Viability Assay: Application Notes and Protocols

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Introduction

Tovorafenib (formerly known as DAY100) is a selective, oral, brain-penetrant, and potent pan-RAF kinase inhibitor. It targets the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene (such as V600E mutations and gene fusions), is a key driver in various cancers, including pediatric low-grade gliomas and melanoma.[1][2][3] **Tovorafenib** has demonstrated efficacy in inhibiting both monomeric and dimeric forms of RAF kinases, making it a valuable tool for investigating cancers with aberrant MAPK pathway activation.[4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of **Tovorafenib** by determining its effect on the viability of cancer cell lines. The primary assay described is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.

Mechanism of Action

Tovorafenib is a Type II RAF inhibitor that selectively targets and inhibits both wild-type and mutated forms of RAF kinases, including BRAF (e.g., BRAF V600E) and CRAF.[5][6] In cancer cells with activating BRAF mutations or fusions, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation. **Tovorafenib** binds to RAF kinases, preventing their

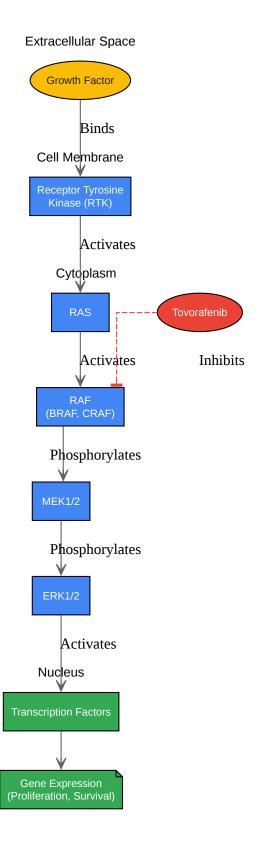


Methodological & Application

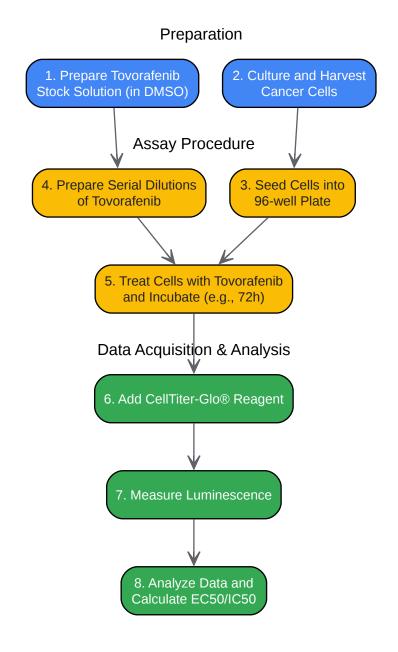
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activation and subsequent phosphorylation of downstream targets MEK1/2 and ERK1/2.[3] This blockade of the signaling cascade ultimately leads to an inhibition of cell growth and induction of apoptosis in susceptible cancer cell lines.[2]









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References



- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. dayonebio.com [dayonebio.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
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